molecular formula C14H26O2 B1609253 Butyl 2-decenoate CAS No. 7492-45-7

Butyl 2-decenoate

Cat. No.: B1609253
CAS No.: 7492-45-7
M. Wt: 226.35 g/mol
InChI Key: DTCZJIDFDTTXSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-decenoate can be synthesized through the esterification of butanol with decenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of butanol and decenoic acid in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the formation of the ester. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butyl 2-decenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Butyl 2-decenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-decenoate involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that enhances the perception of flavors. In biological systems, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

    Butyl acetate: Another ester used as a flavoring agent and solvent.

    Ethyl decenoate: Similar in structure but with an ethyl group instead of a butyl group.

    Methyl decenoate: Contains a methyl group instead of a butyl group.

Uniqueness: Butyl 2-decenoate is unique due to its specific combination of a butyl group and a decenoic acid moiety, which imparts distinct aromatic and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

7492-45-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

butyl dec-2-enoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h11-12H,3-10,13H2,1-2H3

InChI Key

DTCZJIDFDTTXSG-UHFFFAOYSA-N

SMILES

CCCCCCCC=CC(=O)OCCCC

Isomeric SMILES

CCCCCCC/C=C/C(=O)OCCCC

Canonical SMILES

CCCCCCCC=CC(=O)OCCCC

density

0.877-0.883

Key on ui other cas no.

343616-49-9
7492-45-7

physical_description

Colourless liquid;  Powerful, fatty, fruity aroma

solubility

Soluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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